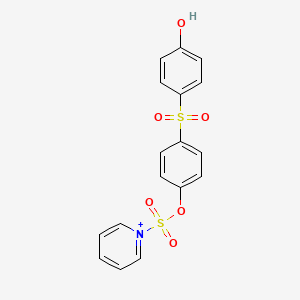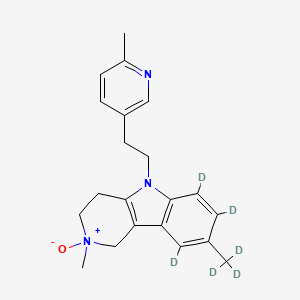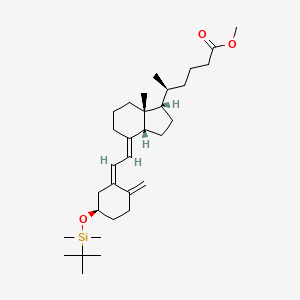
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester is a complex organic compound with a unique structure. This compound is part of the secosteroid family, which are steroids in which one of the rings has been cleaved. It is characterized by the presence of a tert-butyldimethylsilyl group, which is often used in organic synthesis to protect hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Protection of the hydroxyl group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Cleavage of the steroid ring: The cleavage of the steroid ring is achieved through a series of oxidation and reduction reactions.
Formation of the carboxylic acid methyl ester: The final step involves the esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bonds in the structure.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of saturated hydrocarbons.
Scientific Research Applications
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to steroid metabolism.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to steroid receptors, influencing gene expression and cellular functions. The pathways involved include modulation of enzyme activity and alteration of membrane properties.
Comparison with Similar Compounds
Similar Compounds
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid: Similar structure but without the methyl ester group.
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
The uniqueness of (3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C32H54O3Si |
|---|---|
Molecular Weight |
514.9 g/mol |
IUPAC Name |
methyl (5S)-5-[(1S,3aR,4E,7aR)-4-[(2Z)-2-[(5R)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate |
InChI |
InChI=1S/C32H54O3Si/c1-23-15-18-27(35-36(8,9)31(3,4)5)22-26(23)17-16-25-13-11-21-32(6)28(19-20-29(25)32)24(2)12-10-14-30(33)34-7/h16-17,24,27-29H,1,10-15,18-22H2,2-9H3/b25-16+,26-17-/t24-,27+,28-,29+,32+/m0/s1 |
InChI Key |
LACUDBFJBSQZIP-DOPZDUMDSA-N |
Isomeric SMILES |
C[C@@H](CCCC(=O)OC)[C@@H]1CC[C@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(CCCC(=O)OC)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




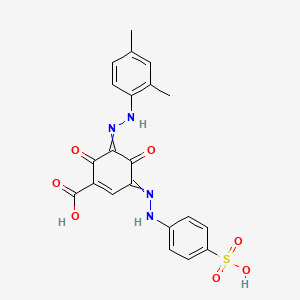
![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
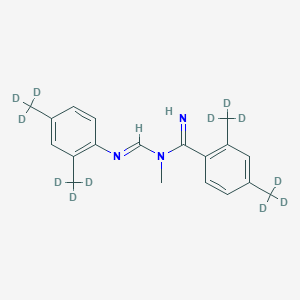
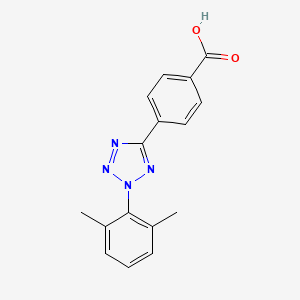
![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)

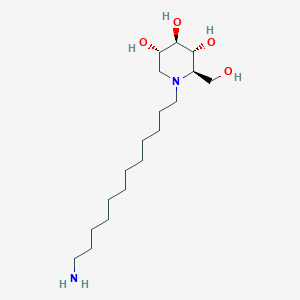
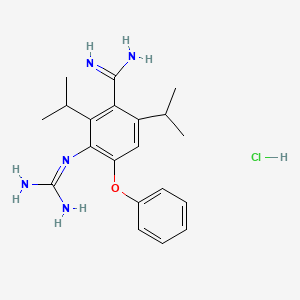
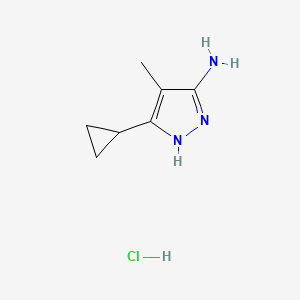
![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)
